molecular formula C18H25N5O B8535942 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No. B8535942
M. Wt: 327.4 g/mol
InChI Key: PXMPVUIOCRTAHZ-UHFFFAOYSA-N
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Patent
US09242980B2

Procedure details

The 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine was dissolved in dichloromethane (20 mL) and methanol (5 mL). Stearic acid (0.71 g) was added and the reaction was stirred to dissolve the stearic acid. 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide HCl (EDC, 0.45 g) was added and the reaction was stirred at ambient temperature for 16 hours. An additional portion of EDC was added (0.23 g) and the reaction was stirred for an additional 24 hours. Final portions of stearic acid (0.22 g) and EDC (0.37 g) were added to drive the reaction to completion and the reaction was stirred at ambient temperature for another 24 hours. The reaction was concentrated under reduced pressure and the resulting residue was purified by flash column chromatography using a Biotage chromatography system (Si40+M2358-1 SiGel column, 85:15 dichloromethane/methanol isocratic elution). The semi-pure product was purified by flash column chromatography two more times using a 90:10 dichloromethane/methanol isocratic elution, followed by a 95:5 dichloromethane/methanol isocratic elution The fractions containing product were concentrated to yield 1.12 g of N-(4-{[4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl]oxy}butyl)octadecanamide as an off white waxy solid. 1H-NMR (CDCl3): δ 0.89 (t, 3H), 1.01 (t, 3H), 1.14-1.42 (m, 28H), 1.50 (m, 2H), 1.65 (m, 2H), 1.74-1.94 (m, 4H), 2.02 (m, 2H), 2.20 (t, 2H), 2.95 (t, 2H), 3.40 (q, 2H), 4.33 (t, 2H), 5.59 (t, 1H), 6.10 (broad s, 2H), 7.39 (m, 1H), δ 7.57 (m, 1H), 7.83 (d, 1H), 8.07 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.22 g
Type
reactant
Reaction Step Six
Name
Quantity
0.37 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][N:7]1[C:19]2[C:18]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[N:12]=[C:11]([NH2:20])[C:10]=2[N:9]=[C:8]1[CH2:21][CH2:22][CH2:23][CH3:24].[C:25](O)(=[O:43])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].Cl.C(N=C=NCCCN(C)C)C>ClCCl.CO>[NH2:20][C:11]1[C:10]2[N:9]=[C:8]([CH2:21][CH2:22][CH2:23][CH3:24])[N:7]([O:6][CH2:5][CH2:4][CH2:3][CH2:2][NH:1][C:25](=[O:43])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])[C:19]=2[C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCON1C(=NC=2C(=NC=3C=CC=CC3C21)N)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.71 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Four
Name
Quantity
0.45 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Six
Name
Quantity
0.22 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0.37 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at ambient temperature for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
the reaction was stirred for an additional 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the reaction to completion
STIRRING
Type
STIRRING
Details
the reaction was stirred at ambient temperature for another 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash column chromatography
WASH
Type
WASH
Details
a Biotage chromatography system (Si40+M2358-1 SiGel column, 85:15 dichloromethane/methanol isocratic elution)
CUSTOM
Type
CUSTOM
Details
The semi-pure product was purified by flash column chromatography two more times
WASH
Type
WASH
Details
a 90:10 dichloromethane/methanol isocratic elution
WASH
Type
WASH
Details
followed by a 95:5 dichloromethane/methanol isocratic elution The fractions
ADDITION
Type
ADDITION
Details
containing product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=2C=CC=CC2C2=C1N=C(N2OCCCCNC(CCCCCCCCCCCCCCCCC)=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.